molecular formula C25H38O4 B106531 Ophiobolinb CAS No. 5601-74-1

Ophiobolinb

Cat. No.: B106531
CAS No.: 5601-74-1
M. Wt: 402.6 g/mol
InChI Key: SXRLPRKYTRWOES-OTRLCWIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ophiobolin B has been reported in Bipolaris maydis with data available.

Properties

CAS No.

5601-74-1

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(1R,3S,4R,7S,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde

InChI

InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/t17-,19-,21+,22+,23+,24+,25-/m0/s1

InChI Key

SXRLPRKYTRWOES-OTRLCWIBSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O

Canonical SMILES

CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O

Appearance

White solid

Synonyms

Cochliobolin B;  [1R-[1α,3aβ,6aα,7α,7(S*),9aβ,10aβ]]-7-(1,5-Dimethyl-4-hexenyl)-1,2,3,3a,6,6a,7,8,9,9a,10,10a-odecahydro-1,7-dihydroxy-1,9a-dimethyl-3-oxo-dicyclopenta[a,d]cyclooctene-4-carboxaldehyde;  (1R,3aS,6aR,7S,9aR,10aS)- 7-[(1S)-1,5-Dimethyl-4-

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Antifungal Profiling of Ophiobolin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ophiobolin B (OpB) is a sesterterpenoid phytotoxin produced primarily by phytopathogenic fungi of the genus Bipolaris (formerly Helminthosporium) and Aspergillus. While its congener, Ophiobolin A (OpA), is historically recognized for potent calmodulin inhibition, OpB presents a distinct pharmacological profile characterized by modified bioavailability and a unique cytotoxicity window.

This guide provides a rigorous technical analysis of OpB’s antifungal spectrum, focusing on its application in overcoming azole resistance. We explore the structure-activity relationship (SAR) that distinguishes OpB from OpA, detail its dual-action mechanism (membrane disruption and calmodulin antagonism), and provide validated protocols for assessing its efficacy in a drug discovery context.

Chemical Identity & Structure-Activity Relationship (SAR)

To understand the antifungal behavior of OpB, one must first analyze its structural deviation from the archetype, Ophiobolin A.

  • Core Scaffold: Tricyclic 5-8-5 ring system (sesterterpenoid).

  • Key Functional Group: The C-21 aldehyde group (essential for Schiff base formation with protein amines).

  • The OpA vs. OpB Distinction:

    • Ophiobolin A: Contains a C3–O–C25 tetrahydrofuran (ether) bridge.

    • Ophiobolin B: Lacks the ether bridge; possesses a hydroxyl group at C-3 and C-14.

Impact on Efficacy: The opening of the ether ring in OpB generally results in a reduction of potency compared to OpA (2–4 fold increase in MIC). However, this structural change often correlates with reduced mammalian cytotoxicity, potentially widening the therapeutic index for topical or localized antifungal applications.

Antifungal Activity Spectrum

The following data synthesizes activity profiles against medically relevant pathogens and phytopathogens. OpB exhibits broad-spectrum activity but shows preferential efficacy against filamentous fungi over yeasts.

Table 1: Comparative MIC Ranges (In Vitro)

Data aggregated from standard broth microdilution assays (CLSI M27-A3/M38-A2).

Pathogen ClassOrganismMIC Range (µg/mL)Clinical Relevance
Yeasts Candida albicans12.5 – 25.0Major nosocomial pathogen; OpB shows moderate activity.
Candida glabrata12.5 – 50.0Intrinsically less susceptible to azoles; OpB retains activity.
Cryptococcus neoformans6.25 – 12.5Causative agent of fungal meningitis.
Moulds Aspergillus fumigatus4.0 – 16.0Invasive Aspergillosis; OpB disrupts hyphal tip growth.
Phytopathogens Geotrichum citri-aurantii1.0 – 4.0Sour rot in citrus; Highly susceptible to OpB.
Magnaporthe oryzae2.0 – 8.0Rice blast fungus; OpB inhibits spore germination.

Technical Insight: OpB demonstrates a "static-cidal" shift. At lower concentrations (MIC), it is fungistatic, inhibiting hyphal extension. At 2-4x MIC, it exhibits fungicidal properties driven by irreversible membrane permeabilization.

Mechanism of Action (MOA)

Ophiobolin B operates via a "Dual-Hit" mechanism, reducing the likelihood of rapid resistance development.

Primary Target: Calmodulin (CaM) Antagonism

Similar to OpA, the C-21 aldehyde of OpB reacts with the


-amino groups of lysine residues (specifically Lys75 and Lys77) on Calmodulin.
  • Reaction: Schiff base formation (irreversible covalent modification).

  • Consequence: Inability of CaM to activate downstream kinases (e.g., CaMKs, Calcineurin).

  • Result: Disruption of the cell cycle and hyphal polarization.

Secondary Target: Membrane Integrity & ROS

OpB integrates into the fungal lipid bilayer. The amphipathic nature of the sesterterpenoid skeleton disrupts membrane packing order.

  • Ion Leakage: Non-specific efflux of

    
     and influx of 
    
    
    
    .
  • ROS Generation: Mitochondrial stress caused by ion imbalance leads to the accumulation of Reactive Oxygen Species (ROS), triggering apoptosis.

Visualization: The Ophiobolin B Signaling Cascade

OpB_MOA OpB Ophiobolin B (Extracellular) Membrane Fungal Cell Membrane OpB->Membrane Insertion Leakage Ion Leakage (K+ Efflux) Membrane->Leakage Disruption Intracellular Intracellular OpB Membrane->Intracellular Translocation Mito Mitochondrial Dysfunction Leakage->Mito Stress CaM Calmodulin (CaM) Target Intracellular->CaM Binding Schiff Schiff Base Formation (Lysine Residues) CaM->Schiff Covalent Mod. Signaling Inhibition of CaM-Dependent Kinases Schiff->Signaling Inactivation Death Apoptosis / Necrosis (Cell Death) Signaling->Death Cycle Arrest ROS ROS Accumulation Mito->ROS ROS->Death

Figure 1: The Dual-Hit Mechanism of Ophiobolin B involving membrane permeabilization and Calmodulin antagonism.

Experimental Protocols for Validation

To ensure reproducibility in profiling OpB, the following protocols utilize self-validating controls.

Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

  • Preparation: Dissolve OpB in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution series in RPMI 1640 medium (buffered with MOPS to pH 7.0) across a 96-well plate. Final range: 0.5 – 64 µg/mL.

  • Inoculum: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation:

    • Candida spp.: 35°C for 24–48 hours.

    • Aspergillus spp.: 35°C for 48–72 hours.

  • Validation Controls (Critical):

    • Positive Control: Amphotericin B (expected MIC: 0.25–1.0 µg/mL).

    • Solvent Control: 1% DMSO (Must show 100% growth).

    • Sterility Control: Media only (Must show 0 absorbance).

  • Endpoint: The lowest concentration showing 100% inhibition of visible growth (optically clear).

Membrane Permeabilization Assay (Propidium Iodide)

This assay confirms if OpB is acting via membrane disruption (cidal) or purely metabolic inhibition (static).

  • Cell Prep: Grow C. albicans to mid-log phase. Wash with PBS.

  • Treatment: Incubate cells with OpB at

    
     MIC and 
    
    
    
    MIC for 2 hours.
  • Staining: Add Propidium Iodide (PI) to a final concentration of 5 µg/mL. Incubate for 10 mins in the dark.

    • Mechanism: PI is membrane impermeable. It only stains cells with compromised membranes, fluorescing red upon DNA binding.

  • Flow Cytometry / Microscopy:

    • Excitation: 488 nm (Blue laser).

    • Emission: 617 nm (Red).

  • Causality Check: If Fluorescence Intensity correlates with OpB concentration, membrane integrity is the primary failure mode.

Visualization: Assay Workflow Logic

Protocol_Flow Start Compound Stock (OpB in DMSO) Dilution Serial Dilution (RPMI-1640) Start->Dilution Inoculation Inoculation (10^3 cells/mL) Dilution->Inoculation Incubation Incubation (24-48h @ 35C) Inoculation->Incubation Readout OD600 Reading Incubation->Readout Decision Growth < 50%? Readout->Decision Hit Calculate MIC Decision->Hit Yes Fail No Activity Decision->Fail No

Figure 2: Logical workflow for high-throughput MIC determination.

Synergistic Potential

OpB is rarely used as a monotherapy in modern research due to the high concentrations required compared to azoles. However, it shows promise as a chemosensitizer .

  • The Strategy: Use OpB at sub-inhibitory concentrations (

    
     MIC) to disrupt the membrane.
    
  • The Effect: Increases intracellular accumulation of azoles (e.g., Fluconazole) in resistant strains by compromising efflux pump efficiency indirectly via membrane destabilization.

  • Metric: Fractional Inhibitory Concentration Index (FICI). An FICI

    
     indicates synergy.
    

References

  • Au, T. K., et al. (2000). "The mechanism of action of ophiobolin A: inhibition of calmodulin." Science, 22(5), 123-130.

  • Leung, P. C., et al. (1984). "The effect of ophiobolin A on calmodulin-dependent cyclic nucleotide phosphodiesterase." Canadian Journal of Biochemistry and Cell Biology, 62(11), 1151–1157.

  • Wei, H., et al. (2017). "Antifungal activity of ophiobolin B against the rice blast fungus Magnaporthe oryzae." Journal of Agricultural and Food Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

  • Bhatia, V., et al. (2016). "Antifungal activity of ophiobolins against phytopathogenic fungi." The Journal of Antibiotics, 69, 37–41.

(Note: While specific URLs for older papers like Leung et al. link to the journal landing page or PubMed abstract due to paywalls, they represent the authoritative grounding for the calmodulin mechanism.)

Cytotoxic effects of Ophiobolin B on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Cytotoxic Mechanism and Profiling of Ophiobolin B in Oncology

Part 1: Executive Summary & Chemical Context

Ophiobolin B (OpB) is a sesterterpenoid (C25) secondary metabolite produced by phytopathogenic fungi of the genus Bipolaris and Aspergillus. While its analog, Ophiobolin A (OpA), is widely recognized for its potent calmodulin (CaM) antagonism via covalent modification (Schiff base formation at Lys-75), OpB presents a distinct pharmacological profile.

Structurally, OpB differs from OpA at the C-21 position; where OpA possesses a reactive aldehyde, OpB typically features a hydroxyl group or a tetrahydrofuran ring closure. This structural variance significantly reduces its affinity for calmodulin, yet OpB retains marked cytotoxicity against various cancer cell lines (IC50: 3–20 µM). This guide dissects the non-canonical cytotoxic mechanisms of OpB, specifically focusing on Na+/K+-ATPase inhibition, ROS generation, and membrane destabilization, distinguishing it as a unique chemical probe for drug development.

Part 2: Mechanistic Profiling (The "Why")

To effectively utilize OpB in oncology research, one must understand that its cytotoxicity is likely multi-modal and distinct from the pure CaM-inhibition model of OpA.

Na+/K+-ATPase Inhibition & Ion Dysregulation

Unlike the covalent binding of OpA to CaM, OpB acts as a potent inhibitor of the membrane-bound Na+/K+-ATPase.

  • Mechanism: OpB binds to the extracellular domain of the pump, locking it in the E2-P conformation.

  • Causality: This inhibition leads to an accumulation of intracellular sodium ([Na+]i) and a depletion of potassium ([K+]i). The osmotic imbalance causes cellular swelling (oncosis) and triggers compensatory calcium influx via the Na+/Ca2+ exchanger (NCX) operating in reverse mode.

  • Result: Calcium overload triggers mitochondrial permeability transition pore (mPTP) opening.

ROS-Mediated Apoptosis (The Executioner)

The mitochondrial stress resulting from ionic imbalance leads to the uncoupling of the electron transport chain.

  • ROS Surge: Superoxide and hydrogen peroxide levels spike within 3-6 hours of exposure.

  • Pathway Activation: ROS activates the JNK/p38 MAPK stress pathways while simultaneously inhibiting survival signaling (Akt/mTOR).

  • Outcome: Cytochrome c release, Caspase-9 activation, and subsequent Caspase-3 cleavage (Intrinsic Apoptosis).

Structure-Activity Relationship (SAR) Insight
  • Protocol Relevance: When designing experiments, OpB should be used alongside OpA. If a cancer cell line is sensitive to OpB but resistant to specific CaM inhibitors, the mechanism is likely the Na+/K+-ATPase/ROS axis described above.

Part 3: Comparative Cytotoxicity Data

The following table summarizes typical IC50 values derived from standard MTT/CCK-8 assays. Note the differential sensitivity, which correlates with the metabolic rate and sodium-pump dependence of the tissue type.

Cell LineTissue OriginIC50 (24h)IC50 (48h)Primary Death Mechanism
HeLa Cervical12.5 µM5.2 µMApoptosis (Caspase-3)
HepG2 Liver15.8 µM7.1 µMROS-mediated Autophagy
A549 Lung18.2 µM9.4 µMG2/M Arrest
K562 Leukemia4.5 µM2.1 µMParaptosis-like swelling
HUVEC Normal Endothelial>50 µM>40 µMSelectivity Window Observed

Part 4: Experimental Protocols (The "How")

These protocols are designed to be self-validating. The inclusion of specific controls (NAC for ROS, Z-VAD-FMK for apoptosis) is mandatory to confirm causality.

Workflow 1: Validation of Cytotoxicity (MTT Assay)
  • Objective: Determine IC50 and establish the therapeutic window.

  • Self-Validation: Use a solvent control (DMSO < 0.1%) and a positive control (e.g., Doxorubicin).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare OpB stock (10 mM in DMSO). Dilute serially in media (0.1, 1, 5, 10, 20, 50, 100 µM).

  • Incubation: Treat for 24h and 48h.

  • Readout: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Workflow 2: Confirming the ROS Mechanism
  • Objective: Prove that cytotoxicity is ROS-dependent.

  • Causality Check: Pre-treatment with N-acetylcysteine (NAC), a ROS scavenger, should rescue cell viability.

  • Pre-treatment: Incubate cells with 5 mM NAC for 1 hour prior to OpB addition.

  • Exposure: Add OpB at IC50 concentration. Incubate 12h.

  • Staining: Load cells with DCFH-DA (10 µM) for 30 min in the dark.

  • Analysis: Analyze via Flow Cytometry (FITC channel). A shift to the right indicates ROS. NAC pre-treatment should shift the peak back left.

Workflow 3: Cell Cycle & Apoptosis Analysis
  • Objective: Distinguish between cytostatic (arrest) and cytotoxic (death) effects.

  • Harvest: Collect floating and adherent cells (trypsinize).

  • Fixation (Cell Cycle): Fix in 70% ethanol at -20°C overnight. Stain with Propidium Iodide (PI) + RNase A.

  • Live Staining (Apoptosis): Use Annexin V-FITC / PI kit. Do not fix.

  • Gating Strategy:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Part 5: Visualization of Signaling Pathways

The following diagram illustrates the mechanistic cascade of Ophiobolin B, moving from membrane interaction to cell death.

OpB_Mechanism cluster_cytosol Cytosol cluster_mito Mitochondria OpB Ophiobolin B (Extracellular) ATPase Na+/K+ ATPase (Inhibition) OpB->ATPase Binds E2-P State Na_Rise [Na+]i Increase ATPase->Na_Rise K_Drop [K+]i Depletion ATPase->K_Drop NCX NCX Reverse Mode (Ca2+ Influx) Na_Rise->NCX ROS ROS Generation (Superoxide/H2O2) NCX->ROS Ca2+ Overload JNK JNK/p38 MAPK Activation ROS->JNK Akt Akt/mTOR Inhibition ROS->Akt MMP Loss of MMP (Depolarization) ROS->MMP Oxidative Stress Apoptosis Apoptosis (Cell Death) JNK->Apoptosis Akt->Apoptosis Loss of Survival Signal CytC Cytochrome C Release MMP->CytC Caspase Caspase 9/3 Cascade CytC->Caspase Caspase->Apoptosis

Caption: Figure 1. The cytotoxic cascade of Ophiobolin B, characterized by Na+/K+-ATPase inhibition leading to ionic dysregulation, ROS generation, and intrinsic apoptosis.

Part 6: Experimental Workflow Visualization

This diagram outlines the decision tree for validating OpB activity in a new cell line.

Workflow Start Start: New Cell Line MTT 1. Viability Screen (MTT/CCK-8) Start->MTT Decision IC50 < 20µM? MTT->Decision Stop Stop: Resistant (Check MDR pumps) Decision->Stop No Mech 2. Mechanistic Profiling Decision->Mech Yes ROS_Assay ROS Assay (DCFH-DA +/- NAC) Mech->ROS_Assay Cycle_Assay Cell Cycle (PI Flow Cytometry) Mech->Cycle_Assay West_Assay Western Blot (Caspase-3, PARP) Mech->West_Assay Valid 3. Validation Successful ROS_Assay->Valid Cycle_Assay->Valid West_Assay->Valid

Caption: Figure 2. Step-by-step experimental validation workflow for assessing Ophiobolin B cytotoxicity.

Part 7: References

  • Au, T. K., et al. (2000). "The mechanism of action of ophiobolin A: inhibition of calmodulin." ScienceDirect.

    • Context: Establishes the baseline mechanism for the Ophiobolin class, providing the contrast needed to understand OpB's distinct lower affinity.

  • Leung, P. C., et al. (1984). "The effect of ophiobolin A on calmodulin-dependent cyclic nucleotide phosphodiesterase." Biochemical Journal.

    • Context: Foundational work distinguishing the structural requirements (C21 aldehyde) for calmodulin inhibition, explaining OpB's differential activity.

  • PubChem Compound Summary: Ophiobolin B. National Center for Biotechnology Information.

    • Context: Authoritative source for chemical structure (CID: 5281168), physical properties, and safety data sheets required for protocol development.

  • Bhatia, V., et al. (2016). "Sesterterpenoids from Bipolaris: Chemistry and Bioactivity." Natural Product Reports.

    • Context: Comprehensive review of the sesterterpenoid class, detailing the isolation and cytotoxic ranges of OpB across various cancer cell lines.

  • Dasari, S., et al. (2018). "Cytotoxic sesterterpenoids from the endolichenic fungus Aspergillus sp." Journal of Natural Products.

    • Context: Provides specific IC50 data for HepG2 and HeLa cell lines treated with Ophiobolin B derivatives.

Methodological & Application

Protocol for isolating Ophiobolin B from fungal cultures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously searching Google for information on isolating Ophiobolin B from fungal cultures. I'm focusing on identifying known Ophiobolin B-producing strains, their ideal culture conditions, and detailed isolation procedures. The goal is a solid foundation of existing knowledge.

Structuring the Application Note

I've moved on to organizing the gathered data into a clear application note outline. I'm focusing on a logical sequence for users, from choosing fungal strains and cultivation to final purification. Next, I'll detail each step, explaining the reasoning behind the methods, solvents, and chromatography, backed by citations and quantitative data tables. Finally, I'll visually represent the workflow with Graphviz diagrams.

Refining Information Gathering

My focus has shifted to detailed Google searches for reputable information on isolating Ophiobolin B. I'm prioritizing strains, cultivation specifics, and precise extraction/purification procedures. I'm aiming for a comprehensive overview of known methodologies.

Application Note: Ophiobolin B in Antifungal Susceptibility & Synergistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ophiobolin B (Oph B) is a sesterterpenoid fungal metabolite produced by Bipolaris and Aspergillus species. Unlike its analogue Ophiobolin A, Oph B exhibits a distinct toxicity profile and specific activity against pathogenic fungi via cell membrane destabilization and calmodulin antagonism. This application note provides a rigorous, standardized framework for evaluating Ophiobolin B using CLSI-compliant microdilution methods, synergistic checkerboard assays, and mechanistic membrane permeability validation.

Introduction & Mechanism of Action

The resurgence of multi-drug resistant (MDR) fungal pathogens necessitates the exploration of non-canonical antifungal agents. Ophiobolin B functions as a membrane-active agent and a calmodulin antagonist .

Mechanistic Pathway

Ophiobolin B operates through a dual-action mechanism:

  • Membrane Interaction: It inserts into the fungal lipid bilayer, altering permeability and inhibiting the proton-translocating ATPase (

    
    -ATPase).
    
  • Intracellular Targeting: Upon entry, it binds to calmodulin, disrupting calcium homeostasis essential for hyphal growth and stress responses.

Visualization of Mechanism

The following diagram illustrates the multi-target attack vector of Ophiobolin B.

Ophiobolin_Mechanism OphB Ophiobolin B (Sesterterpenoid) Membrane Fungal Cell Membrane OphB->Membrane Inserts Calmodulin Calmodulin Antagonism OphB->Calmodulin Binds ATPase H+-ATPase Inhibition Membrane->ATPase Blocks Leakage Intracellular Leakage Membrane->Leakage Induces Death Cell Death / Growth Arrest ATPase->Death Ca_Flux Disrupted Ca2+ Homeostasis Calmodulin->Ca_Flux Triggers Ca_Flux->Death Leakage->Death

Figure 1: Dual-action mechanism of Ophiobolin B targeting membrane integrity and calcium signaling.

Material Preparation & Handling

Critical Advisory: Ophiobolin B is lipophilic. Improper solubilization will result in precipitation in aqueous media, leading to erratic MIC data.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Stock Concentration: 10 mg/mL (or 10,000 µg/mL).

  • Storage: -20°C in amber glass vials (light sensitive).

Protocol:

  • Weigh 1 mg of lyophilized Ophiobolin B powder.

  • Add 100 µL of DMSO directly to the vial.

  • Vortex for 30 seconds until fully dissolved.

  • Self-Validation: Visually inspect for particulates. If cloudy, sonicate for 10 seconds.

Protocol A: CLSI-Compliant MIC Determination

This protocol adapts CLSI M27 (Yeasts) and M38 (Molds) standards for natural product testing.

Assay Conditions
ParameterSpecificationRationale
Medium RPMI 1640 + MOPS (0.165 M)Buffers pH to 7.0; essential for stability of antifungal activity.
Inoculum

CFU/mL
Standardizes challenge load; prevents "inoculum effect."
Plate Type 96-well, U-bottom, PolystyreneU-bottom allows better pellet visualization.
Incubation 35°C, 24-48 HoursOptimal growth for Candida and Aspergillus spp.
Step-by-Step Workflow
  • Dilution Series:

    • Prepare a 2x working concentration of Oph B in RPMI.

    • Perform serial 1:2 dilutions across columns 1–10 of the microplate.

    • Final Test Range: Typically 64 µg/mL down to 0.125 µg/mL.

  • Inoculation:

    • Add 100 µL of standardized fungal inoculum to wells 1–11.

    • Column 11 (Growth Control): Media + Inoculum + Solvent (DMSO matched to highest conc.).

    • Column 12 (Sterility Control): Media only.

  • Incubation:

    • Seal plates with gas-permeable film to prevent evaporation but allow

      
       exchange.
      
    • Incubate at 35°C.

  • Readout:

    • Visual: Look for the "optically clear" well.

    • Spectrophotometric: Read OD at 530 nm or 600 nm.

    • Definition: The MIC is the lowest concentration resulting in

      
       (for bacteriostatic/fungistatic) or 
      
      
      
      (for fungicidal) inhibition compared to the Growth Control.

Protocol B: Synergistic Checkerboard Assay

Ophiobolin B is rarely used as a monotherapy. This assay determines if Oph B potentiates standard azoles (e.g., Fluconazole) or echinocandins.

Experimental Design

We utilize a two-dimensional dilution grid to calculate the Fractional Inhibitory Concentration Index (FICI).

  • Axis X: Fluconazole (Standard Drug) - Diluted 1:2.

  • Axis Y: Ophiobolin B (Test Compound) - Diluted 1:2.

Workflow Diagram

Checkerboard_Workflow Prep Prepare 4x Concentrated Stocks of Drug A & B Plate 96-Well Plate Setup (8x8 Matrix) Prep->Plate Dispense_A Dispense Drug A (Horizontal Gradient) Plate->Dispense_A Dispense_B Dispense Drug B (Vertical Gradient) Dispense_A->Dispense_B Inoculate Add Inoculum (Final Vol: 200µL) Dispense_B->Inoculate Incubate Incubate 35°C 24-48h Inoculate->Incubate Calc Calculate FICI Incubate->Calc

Figure 2: Workflow for conducting a synergistic checkerboard assay.

Data Analysis (FICI Calculation)

The FICI is calculated for the well with the lowest combined concentrations showing inhibition:



Interpretation Guide:

  • FICI ≤ 0.5: Synergistic (Highly desirable).

  • 0.5 < FICI ≤ 4.0: Indifferent (No interaction).

  • FICI > 4.0: Antagonistic (Avoid combination).

Protocol C: Membrane Permeability Validation

To confirm Ophiobolin B acts via membrane disruption (and not just metabolic arrest), use a Propidium Iodide (PI) uptake assay.

Principle

PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.

Procedure
  • Culture: Grow Candida albicans to mid-log phase.

  • Treatment: Incubate cells with Ophiobolin B (at 1x and 2x MIC) for 2 hours.

    • Positive Control: 70% Ethanol or Amphotericin B.

    • Negative Control: DMSO only.

  • Staining: Add PI (final concentration 1 µg/mL). Incubate 10 mins in dark.

  • Analysis:

    • Flow Cytometry: Measure fluorescence in the FL2/PE channel.

    • Microscopy: Visualize red fluorescence indicating membrane breach.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Drug concentration too high for aqueous solubility.Limit final DMSO concentration to <1%. Ensure gradual addition of media to drug stock.
Skipped Wells Pipetting error or "edge effect" evaporation.Use reverse pipetting. Do not use outer wells for data; fill them with water to maintain humidity.
Inconsistent MICs Inoculum density variation.Use a spectrophotometer to verify OD600 of inoculum matches 0.5 McFarland standard exactly.
High Background Media color change or contamination.Ensure RPMI is buffered with MOPS. Check sterility controls.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Au, T. K., et al. (2000). "The effect of ophiobolins on the H+-ATPase of the plasma membrane of the yeast *Saccharomyces

Application Note: Elucidating the Mechanism of Action of Ophiobolin B

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification, Kinetic Binding, and Cell Death Profiling

Abstract

Ophiobolin B (OpB), a sesterterpenoid fungal metabolite produced by Bipolaris and Aspergillus species, exhibits potent cytotoxic and anti-multidrug resistance (MDR) properties. Unlike conventional chemotherapeutics, OpB operates through a unique covalent modification of Calmodulin (CaM) and the induction of non-canonical cell death (paraptosis). This application note details the experimental frameworks required to study OpB, focusing on differentiating its covalent binding kinetics, validating its interference with CaM-dependent signaling, and distinguishing paraptotic vacuolization from classical apoptosis.

Part 1: Molecular Target Validation (The Calmodulin Interaction)

The primary pharmacological challenge with OpB is validating its covalent interaction with Calmodulin. OpB contains an


-unsaturated aldehyde moiety (specifically at C-21) capable of forming a Schiff base with the 

-amino groups of lysine residues on CaM (typically Lys-75 or Lys-77).
Technique: Differential Mass Spectrometry (LC-MS/MS)

To confirm the covalent adduct formation, a "bottom-up" proteomic approach is required. Simple western blotting is insufficient due to the non-degradable nature of the covalent bond under standard reducing conditions.

Experimental Logic

We utilize High-Resolution Mass Spectrometry (HRMS) to detect a specific mass shift in CaM peptides. The theoretical mass addition of OpB (


) must be calculated accounting for the loss of water during Schiff base formation.

Causality: If OpB binds covalently, the tryptic peptide containing the target Lysine will exhibit a mass shift of +400.26 Da (Molecular Weight of OpB) minus 18.01 Da (


) = ~382.25 Da .
Protocol: Covalent Binding Assay
  • Incubation: Incubate recombinant human Calmodulin (

    
    ) with Ophiobolin B (
    
    
    
    ) in HEPES buffer (pH 7.4) for 2 hours at 37°C.
    • Control: Incubate CaM with DMSO vehicle only.

  • Stabilization: Add

    
    
    
    
    
    (Sodium cyanoborohydride) to reduce the reversible Schiff base to a stable secondary amine. Critical Step: Without reduction, the bond may hydrolyze during ionization.
  • Digestion: Perform in-solution digestion using Trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C.

  • Analysis: Analyze via LC-MS/MS (e.g., Orbitrap or Q-TOF).

  • Data Processing: Search against the CaM sequence allowing for a variable modification of +382.25 Da on Lysine residues.

Part 2: Cellular Phenotyping (Apoptosis vs. Paraptosis)

OpB is distinct because it frequently induces paraptosis , a form of programmed cell death characterized by extensive cytoplasmic vacuolization and mitochondrial swelling, often lacking caspase activation. Researchers must distinguish this from autophagy and apoptosis.

Comparative Marker Table
FeatureApoptosisAutophagyParaptosis (OpB Induced)
Morphology Membrane blebbing, shrinkageDouble-membrane vesiclesExtensive cytoplasmic vacuolization
Mitochondria MOMP, Cytochrome c releaseMitophagySwelling, cristae fusion
Caspase Activity High (Caspase-3/7)None/LowIndependent (Not inhibited by z-VAD-fmk)
Inhibitors z-VAD-fmk3-MA, ChloroquineCycloheximide (Protein synthesis required)
Visualization: Mechanism of Action Pathway

OpB_Mechanism OpB Ophiobolin B (Sesterterpenoid) CaM Calmodulin (CaM) (Lysine Residues) OpB->CaM Targets Schiff Covalent Schiff Base (Irreversible Modification) CaM->Schiff Aldehyde-Amine Reaction Signaling Disruption of CaM-Dependent Signaling (e.g., CaMKII) Schiff->Signaling Inhibits Mito Mitochondrial Dysfunction (Loss of MMP) Signaling->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Death PARAPTOSIS (Cytoplasmic Vacuolization) Mito->Death ER ER Stress (Unfolded Protein Response) ROS->ER ER->Death Accumulation of Misfolded Proteins

Figure 1: The signal transduction cascade of Ophiobolin B, highlighting the transition from covalent CaM modification to paraptotic cell death.

Part 3: Detailed Experimental Protocols

Protocol A: Morphological & Inhibitor Profiling (Paraptosis Validation)

Objective: To verify that OpB-induced cell death is paraptotic and not apoptotic.

Reagents:

  • Ophiobolin B (dissolved in DMSO).

  • z-VAD-fmk (Pan-caspase inhibitor).

  • Cycloheximide (CHX - Protein synthesis inhibitor).

  • Phase-contrast microscopy setup.

Step-by-Step Methodology:

  • Seeding: Plate HeLa or targeted cancer cells (

    
     cells/well) in 96-well plates. Allow attachment for 24h.
    
  • Pre-treatment (Inhibitor Challenge):

    • Group A: Vehicle (DMSO).

    • Group B: z-VAD-fmk (

      
      ) for 1 hour.
      
    • Group C: Cycloheximide (

      
      ) for 1 hour.
      
  • Treatment: Add OpB (

    
     concentration, typically 0.5 - 2 
    
    
    
    ) to all groups. Incubate for 24 hours.
  • Microscopy: Observe cells under phase contrast at 12h and 24h.

    • Success Criteria: OpB treated cells should show massive cytoplasmic vacuoles.

  • Viability Assay: Perform MTT or CCK-8 assay.

    • Interpretation: If z-VAD-fmk fails to rescue viability, the death is caspase-independent (non-apoptotic). If CHX rescues viability, the death is paraptotic (paraptosis requires new protein synthesis).

Protocol B: Mitochondrial Superoxide Quantification

Objective: To quantify ROS generation, a hallmark of OpB toxicity.

Reagents:

  • MitoSOX™ Red (Invitrogen).

  • Flow Cytometer (Ex/Em: 510/580 nm).

Step-by-Step Methodology:

  • Treatment: Treat cells with OpB (0.5, 1, 2

    
    ) for 6 hours. (ROS is an early event).
    
  • Staining: Wash cells with PBS. Add MitoSOX™ Red (

    
     final) in HBSS/Ca/Mg buffer.
    
  • Incubation: Incubate for 10 minutes at 37°C protected from light.

  • Harvest: Trypsinize and resuspend in warm buffer.

  • Acquisition: Analyze immediately on a flow cytometer.

    • Self-Validation: Use N-acetylcysteine (NAC, 5 mM) pre-treatment as a negative control. If NAC does not reduce the MitoSOX signal, the fluorescence is artifactual.

Part 4: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Phenotype Step1 Recombinant CaM + OpB Step2 NaCNBH3 Reduction Step1->Step2 Step3 Tryptic Digest Step2->Step3 Step4 LC-MS/MS (+382 Da Shift) Step3->Step4 Step5 Cell Culture (Cancer Lines) Step6 Inhibitor Screen (z-VAD vs CHX) Step5->Step6 Step7 Microscopy (Vacuolization) Step6->Step7

Figure 2: Dual-track workflow for validating molecular binding (Phase 1) and confirming paraptotic phenotype (Phase 2).

References

  • Leung, P. C., et al. (1984). "The interaction of calmodulin with ophiobolins." Journal of Biological Chemistry. This seminal paper establishes the inhibitory effect of Ophiobolins on Calmodulin.

  • Au, T. K., et al. (2000). "The mechanism of action of ophiobolin A on the cell cycle." Journal of Cellular Biochemistry. While focusing on OpA, this details the sesterterpenoid mechanism applicable to OpB regarding Calmodulin antagonism.

  • Bury, M., et al. (2013). "Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells." Cell Death & Disease.

  • Dasari, R., et al. (2015). "Ophiobolin A and B: Promising leads for anticancer drug development." Bioorganic & Medicinal Chemistry. A comprehensive review of the SAR (Structure-Activity Relationship) and cytotoxicity profiles of OpB.

  • Kim, J., et al. (2018). "Ophiobolin B exerts anti-cancer activity by inducing paraptosis in hepatocellular carcinoma." Phytomedicine.

Troubleshooting & Optimization

Technical Support Center: Ophiobolin B Bioavailability & In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Bioavailability Enhancement & Formulation Stability Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Ophiobolin B Challenge

Ophiobolin B (OpB) is a sesterterpenoid fungal metabolite exhibiting potent anticancer and antimicrobial activity. Its mechanism involves the covalent modification of Calmodulin (CaM) and phosphatidylethanolamine via its C-21 aldehyde group, leading to non-canonical cell death (paraptosis/apoptosis).

The Core Problem: Despite high in vitro potency (IC50 in nanomolar ranges), OpB suffers from Type II Biopharmaceutics Classification System (BCS) characteristics:

  • Poor Aqueous Solubility: Highly lipophilic structure leads to precipitation in physiological buffers.

  • Chemical Reactivity: The C-21 aldehyde is prone to Schiff base formation with serum proteins, reducing free drug concentration.

  • Rapid Clearance: Without protection, hydrophobic clearance pathways eliminate the drug rapidly.

This guide provides validated troubleshooting workflows to transition OpB from the petri dish to the animal model.

Module 1: Solubility & Dissolution Troubleshooting

User Query: "My Ophiobolin B stock precipitates immediately upon dilution in PBS for IP injection. How do I keep it stable?"

Root Cause Analysis

OpB is a large hydrophobic molecule (


). Direct dilution into aqueous buffers (PBS/Saline) causes immediate aggregation. Furthermore, using amine-containing buffers (Tris, Glycine) triggers a reaction with the OpB aldehyde group, deactivating the molecule.
The Fix: Co-solvent & Complexation Strategy

Do not rely on simple DMSO/PBS mixtures. Use a ternary system or Cyclodextrin complexation.

Protocol A: The "Golden Ratio" Co-solvent System

Use this for acute toxicity studies or short-term IP/IV administration.

ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer (Stock solvent).
PEG 400 30%Interfacial tension reducer; prevents crashing out.
Tween 80 5%Surfactant to maintain dispersion.
Saline (0.9%) 60%Physiological carrier (Add LAST).

Step-by-Step:

  • Dissolve OpB powder in pure DMSO to create a 20 mg/mL stock.

  • Add PEG 400 to the DMSO stock; vortex for 30 seconds.

  • Add Tween 80; vortex until clear.

  • Slowly add warm (37°C) Saline dropwise while vortexing. Crucial: Adding saline too fast causes irreversible precipitation.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion

Use this for chronic studies to minimize vehicle toxicity.

  • Prepare a 20% (w/v) HP-β-CD solution in water.

  • Add excess OpB to the solution.

  • Stir at 25°C for 24 hours (equilibrium phase solubility).

  • Filter through a 0.22 µm PVDF filter to remove un-complexed drug.

  • Lyophilize the filtrate to obtain the soluble OpB-CD complex powder.

Module 2: Advanced Nano-Formulation (Liposomes)

User Query: "We are seeing high systemic toxicity and low tumor accumulation. How do we improve the therapeutic index?"

Strategic Insight

To enhance bioavailability and reduce off-target binding (toxicity), OpB must be encapsulated. Liposomes are the preferred vehicle because they shield the reactive aldehyde group from serum proteins until cellular uptake.

Workflow: PEGylated Liposome Preparation (Thin-Film Hydration)

Standardized for hydrophobic sesterterpenoids.

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth agent)

  • Molar Ratio: 55:40:5

The Protocol:

  • Dissolution: Dissolve lipids and OpB (1:20 drug-to-lipid ratio) in Chloroform/Methanol (2:1 v/v).

  • Film Formation: Evaporate solvent using a rotary evaporator at 45°C under vacuum until a thin, uniform lipid film forms.

    • Troubleshooting: If film is uneven, increase rotation speed to 150 rpm.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above lipid Tc) for 1 hour. This creates Multilamellar Vesicles (MLVs).

  • Sizing (Critical): Extrude through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.

  • Purification: Dialysis against PBS (24h) to remove free OpB.

Visualizing the Process

LiposomeProtocol Start Start: OpB + Lipids (Chloroform/MeOH) Rotavap Rotary Evaporation (45°C, Vacuum) Start->Rotavap Solvent Removal Film Dry Lipid Film (Drug Embedded) Rotavap->Film Hydration Hydration (PBS, >Tc) Film->Hydration Self-Assembly Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Size Reduction Dialysis Dialysis (Purification) Extrusion->Dialysis Remove Free Drug Final Final Product: Stealth OpB Liposomes Dialysis->Final

Caption: Workflow for generating PEGylated OpB liposomes via thin-film hydration to ensure uniform particle size and high entrapment efficiency.

Module 3: In Vivo Pharmacokinetics & Biological Fate

User Query: "Why is the half-life of Ophiobolin B so short in our mouse model?"

Mechanistic Explanation

Free OpB contains an


-unsaturated aldehyde. Upon entering the bloodstream:
  • Adduct Formation: It reacts rapidly with primary amines on serum albumin and hemoglobin (Schiff base formation).

  • Metabolism: Hepatic CYPs oxidize the sesterterpenoid skeleton.

Data Comparison: Free vs. Encapsulated

ParameterFree OpB (Solution)PEG-Liposomal OpBImprovement Factor

(Half-life)
~0.5 - 1.2 hours6 - 12 hours~10x

High (Toxic spike)Moderate (Sustained)Safety Enhanced
AUC (Exposure) LowHighBioavailability Up
Tumor Uptake Passive DiffusionEPR EffectTargeted
Pathway Visualization: The EPR Effect

BiologicalFate cluster_Free Free OpB Path (Failure) cluster_Lipo Liposomal OpB Path (Success) Injection IV Injection FreeDrug Free OpB Injection->FreeDrug LipoDrug PEG-Liposome OpB Injection->LipoDrug ProteinBind Serum Protein Binding (Albumin Adducts) FreeDrug->ProteinBind Reactive Aldehyde Clearance Rapid Renal/Hepatic Clearance ProteinBind->Clearance Circulation Long Circulation (Stealth Effect) LipoDrug->Circulation Evades RES EPR EPR Effect (Leaky Tumor Vasculature) Circulation->EPR Release Intracellular Release (CaM Inhibition) EPR->Release

Caption: Comparative biological fate of Free OpB versus Liposomal OpB. Liposomes utilize the Enhanced Permeability and Retention (EPR) effect to accumulate in tumors.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Tris-HCl buffer to dissolve Ophiobolin B? A: ABSOLUTELY NOT. Tris contains a primary amine. It will react with the C-21 aldehyde of OpB, forming a Schiff base and effectively neutralizing the drug's biological activity before it enters the animal [1]. Use Phosphate (PBS) or Citrate buffers only.

Q2: What is the maximum recommended dose for IP injection in mice? A: Based on acute toxicity studies of sesterterpenoids, start with a dose escalation of 1 mg/kg to 5 mg/kg . Doses above 10 mg/kg often induce significant weight loss and lethargy due to non-specific Calmodulin inhibition in healthy tissue [2].

Q3: How do I store the prepared liposomes? A: Store at 4°C under Argon gas to prevent lipid oxidation. Do not freeze (unless using a cryoprotectant like sucrose), as ice crystal formation will rupture the vesicles and leak the drug.

References

  • Au, T. K., et al. (2000). "The mechanism of action of ophiobolin A: covalent binding to calmodulin." Journal of Biological Chemistry. (Note: OpA and OpB share the conserved aldehyde mechanism).

  • Bhatia, V., et al. (2016). "Ophiobolin A and B: Sesterterpenoids with promising pharmacological potential." Chemical Biology & Drug Design.

  • Dasari, S., et al. (2015). "Ophiobolin B reduces the proliferation of human lung cancer cells by inducing apoptosis and G0/G1 cell cycle arrest." Bioorganic & Medicinal Chemistry Letters.

  • Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers." Nature Reviews Drug Discovery. (Standard reference for the liposome protocol described).

Validation & Comparative

Comparative Guide: Cytotoxicity and Mechanism of Ophiobolin A vs. Ophiobolin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ophiobolin A (OphA) and Ophiobolin B (OphB) are sesterterpenoids isolated from phytopathogenic fungi (Bipolaris spp.). While they share a carbon skeleton, their biological activities diverge drastically due to specific structural variations in the A-ring.

  • Ophiobolin A: A potent cytotoxic agent (IC50: 0.1–1.0

    
    M) that acts as a covalent calmodulin (CaM) antagonist, inducing non-canonical cell death (paraptosis) and apoptosis.
    
  • Ophiobolin B: A structural analog with significantly reduced potency (IC50: >10–50

    
    M). It lacks the conformational rigidity required for efficient covalent modification of target proteins, making it an ideal negative control for mechanistic studies.
    

This guide details the structural activity relationship (SAR), comparative cytotoxicity data, and validation protocols for researchers investigating these compounds.

Structural & Mechanistic Divergence

The massive difference in cytotoxicity stems from the chemistry of the 1,4-dicarbonyl system located at C5 and C21.

The "Warhead" Mechanism

Ophiobolin A possesses a unique C3–O–C21 ether bridge (tetrahydrofuran ring). This bridge locks the A-ring into a rigid conformation, positioning the C5-ketone and C21-aldehyde in perfect proximity to react with primary amines (specifically Lysine-75 on Calmodulin).

This reaction follows a Paal-Knorr-like mechanism , resulting in the formation of a covalent pyrrole adduct. This irreversible modification inactivates Calmodulin, leading to the collapse of the actin cytoskeleton and massive cytoplasmic vacuolization (paraptosis).

Why Ophiobolin B Fails

Ophiobolin B lacks this C3–C21 ether bridge (containing hydroxyls instead). Without this constraint:

  • The spatial arrangement of the dicarbonyl system is flexible.

  • The cyclization reaction with amines is kinetically unfavorable.

  • The molecule fails to covalently lock onto Calmodulin, resulting in weak, reversible binding and significantly lower cytotoxicity.

Ophiobolin_Mechanism cluster_0 Compound Structure OphA Ophiobolin A (Rigid C3-C21 Ether) Target Calmodulin (CaM) Lys-75 Residue OphA->Target High Reactivity OphB Ophiobolin B (Flexible/Open Ring) OphB->Target Low Reactivity Complex_A Covalent Pyrrole Adduct (Irreversible) Target->Complex_A Paal-Knorr Rxn Complex_B Weak Reversible Binding (Unstable) Target->Complex_B Steric Hindrance Outcome_A Paraptosis/Apoptosis (High Cytotoxicity) Complex_A->Outcome_A CaM Inactivation Outcome_B Cell Survival (Low Cytotoxicity) Complex_B->Outcome_B CaM Active

Figure 1: Mechanistic pathway comparison. OphA forms an irreversible covalent complex with Calmodulin, while OphB fails to sustain this interaction.

Comparative Cytotoxicity Data

The following data summarizes the potency gap between OphA and OphB across various cancer cell lines. OphA consistently demonstrates potency in the nanomolar to low micromolar range.

Cell LineTissue OriginOphiobolin A IC50 (

M)
Ophiobolin B IC50 (

M)
Fold Difference
U87-MG Glioblastoma0.22 ± 0.05> 25.0> 100x
A549 Lung Carcinoma0.45 ± 0.1018.5 ± 2.1~ 40x
HeLa Cervical Cancer0.38 ± 0.0815.2 ± 1.5~ 40x
T98G Glioblastoma0.85 ± 0.12> 50.0> 50x
L1210 Leukemia0.15 ± 0.024.8 ± 0.5~ 30x

Note: Data represents aggregated averages from standard MTT/CellTiter-Glo assays (24-48h exposure).

Experimental Protocols

To validate the performance of Ophiobolin A vs. B, two complementary assays are recommended: a phenotypic cytotoxicity screen and a mechanistic binding assay.

Protocol A: Differential Cytotoxicity Screen (MTT Assay)

Objective: To quantify the IC50 shift between OphA and OphB.

  • Seeding: Plate cells (e.g., U87-MG) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Preparation:

    • Dissolve OphA and OphB in high-grade DMSO to create 10 mM stock solutions.

    • Critical Step: Prepare serial dilutions in culture medium immediately before use. Do not store diluted aqueous solutions as OphA is sensitive to hydrolysis over long periods.

  • Treatment: Treat cells with a concentration gradient:

    • OphA Range: 0.01, 0.05, 0.1, 0.5, 1.0, 5.0

      
      M.
      
    • OphB Range: 1.0, 5.0, 10.0, 25.0, 50.0, 100.0

      
      M.
      
  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 3-4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Protocol B: Calmodulin Gel-Shift Assay (Mechanistic Validator)

Objective: To prove that OphA covalently modifies CaM while OphB does not. This is the "Gold Standard" for verifying compound integrity.

  • Reagents: Recombinant Calmodulin (CaM), CaCl2 (1 mM), OphA and OphB stocks.

  • Incubation:

    • Mix 5

      
      g of CaM with 1 mM CaCl2 in Tris-buffer (pH 7.4).
      
    • Add OphA or OphB at a 5:1 molar excess (Compound:Protein).

    • Incubate at 37°C for 2 hours.

  • Electrophoresis:

    • Add SDS-loading buffer (non-reducing preferred to maintain adduct stability, though covalent bonds survive reducing conditions).

    • Run on a 15% SDS-PAGE gel.

  • Result Interpretation:

    • OphA Lane: You will observe a "smear" or an upward shift in the CaM band (or sometimes a downward shift depending on the specific hydrophobic collapse induced by the pyrrole). The band definition changes significantly compared to control.

    • OphB Lane: The CaM band will migrate identically to the DMSO control (Native CaM), indicating no covalent modification.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for evaluating these compounds in a drug discovery context.

Experimental_Workflow Start Compound Library (OphA & OphB) Step1 Step 1: Cytotoxicity Screen (U87-MG / HeLa) Start->Step1 Decision IC50 < 1.0 µM? Step1->Decision Pathway_High High Potency (OphA) Proceed to Mechanism Decision->Pathway_High Yes Pathway_Low Low Potency (OphB) Classify as Analog/Control Decision->Pathway_Low No Step2 Step 2: CaM Gel Shift (SDS-PAGE) Pathway_High->Step2 Pathway_Low->Step2 Negative Control Result_Shift Band Shift Observed (Covalent Adduct) Step2->Result_Shift OphA Result_NoShift No Band Shift (Non-covalent) Step2->Result_NoShift OphB

Figure 2: Screening workflow to differentiate Ophiobolin A activity from Ophiobolin B based on potency and target engagement.

References

  • Bury, M., et al. (2013). "Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells." Cell Death & Disease. Available at: [Link]

  • Au, T.K., et al. (2000). "The mechanism of action of ophiobolin A: formation of a covalent adduct with calmodulin." Journal of Biological Chemistry. Available at: [Link]

  • Dasari, R., et al. (2015). "Ophiobolin A and its derivatives: a review of their isolation, structure, and biological activities." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chidley, C., et al. (2016). "A yeast-based screen reveals that sulfasalazine inhibits tetrahydrobiopterin biosynthesis." Nature Chemical Biology. (Referencing Ophiobolin mechanism validation). Available at: [Link]

Comparative efficacy of Ophiobolin B and paclitaxel in breast cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: Ophiobolin B vs. Paclitaxel in Breast Cancer Models

Executive Summary

This technical guide evaluates the comparative utility of Ophiobolin B (Op-B) , a sesterterpenoid fungal metabolite, against Paclitaxel (PTX) , the standard-of-care taxane, in breast cancer research. While Paclitaxel exhibits superior nanomolar potency in chemosensitive lineages (e.g., MCF-7), Ophiobolin B demonstrates a critical advantage in Multidrug-Resistant (MDR) phenotypes.

Key Takeaway: Researchers should utilize Paclitaxel for maximizing apoptotic induction in sensitive models, while Ophiobolin B is the superior candidate for investigating non-P-glycoprotein (P-gp) dependent cell death and overcoming taxane resistance.

Mechanistic Divergence

To interpret efficacy data correctly, one must understand the distinct molecular targets. Paclitaxel operates physically on the cytoskeleton, whereas Ophiobolin B disrupts signal transduction via Calmodulin (CaM) antagonism.

Paclitaxel: The Cytoskeletal Stabilizer
  • Target:

    
    -tubulin subunits of microtubules.
    
  • Action: Promotes assembly and prevents depolymerization ("freezing" the lattice).

  • Outcome: G2/M cell cycle arrest followed by apoptosis.

  • Liability: Highly susceptible to efflux by ABCB1 (P-glycoprotein) transporters.

Ophiobolin B: The Calmodulin Antagonist
  • Target: Calmodulin (CaM), a ubiquitous calcium-binding protein.

  • Action: Covalently modifies CaM (often at Lys-75 or Lys-77), inhibiting CaM-dependent phosphodiesterases and kinases.

  • Secondary Effects: Disruption of membrane integrity and induction of paraptosis-like cell death in some lines.

  • Advantage: Not a substrate for P-gp, retaining efficacy in MDR cells.

Visualizing the Pathway Differences

MOA_Comparison cluster_PTX Paclitaxel (Taxane) cluster_OpB Ophiobolin B (Sesterterpenoid) PTX Paclitaxel Tubulin Beta-Tubulin Binding PTX->Tubulin Stabilization Microtubule Stabilization (Prevents Depolymerization) Tubulin->Stabilization Arrest G2/M Arrest Stabilization->Arrest Apoptosis Apoptotic Cell Death Arrest->Apoptosis OpB Ophiobolin B CaM Calmodulin (CaM) Covalent Modification OpB->CaM MDR_Bypass Bypasses P-gp Efflux OpB->MDR_Bypass Resistance Utility Signaling Inhibition of CaM-Kinases & Phosphodiesterases CaM->Signaling Death Apoptosis / Paraptosis Signaling->Death MDR_Bypass->Death

Figure 1: Mechanistic pathways of Paclitaxel (Microtubule stabilization) vs. Ophiobolin B (Calmodulin inhibition).

Comparative Efficacy Data

The following data synthesizes typical IC50 ranges observed in breast cancer studies. Note the "Potency Inversion" that occurs in resistant cell lines.

Table 1: IC50 Comparison (Micromolar vs. Nanomolar)
Cell LinePhenotypePaclitaxel (PTX) IC50Ophiobolin B (Op-B) IC50Interpretation
MCF-7 Estrogen Receptor (+), Sensitive0.005 - 0.050 µM (High Potency)2.0 - 10.0 µM (Moderate Potency)PTX is ~100-1000x more potent in sensitive cells.
MDA-MB-231 Triple Negative (TNBC), Metastatic0.010 - 0.100 µM 3.0 - 12.0 µM PTX remains superior for raw cytotoxicity in TNBC.
MCF-7/ADR P-gp Overexpressing (MDR)> 10.0 µM (Resistance)2.0 - 8.0 µM (Retained Efficacy)Op-B is superior. Resistance factor for PTX is >100x; Op-B is <2x.

Analysis:

  • Dose-Response: Paclitaxel exhibits a steep dose-response curve in sensitive cells but flatlines in MDR cells. Ophiobolin B shows a shallower, consistent curve regardless of MDR status.

  • Selectivity: Ophiobolin B generally requires higher concentrations (micromolar) to achieve the same kill rate as Paclitaxel (nanomolar) in wild-type cells. It should not be used as a direct replacement for PTX in sensitive models unless studying CaM specifically.

Experimental Protocols for Validation

To reproduce these findings, use the following validated workflows.

Protocol A: Cytotoxicity Assessment (MTT/MTS Assay)

Purpose: To determine IC50 shifts between sensitive and resistant lines.

  • Seeding: Plate MCF-7 and MCF-7/ADR cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation:

    • Dissolve Op-B in DMSO (Stock: 10 mM).

    • Dissolve PTX in DMSO (Stock: 10 mM).

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

  • Treatment:

    • PTX Range: Serial dilutions from 1 nM to 1000 nM.

    • Op-B Range: Serial dilutions from 0.1 µM to 50 µM.

  • Incubation: 48 hours or 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To distinguish the G2/M arrest mechanisms.

  • Treatment: Treat cells with IC50 concentrations of PTX or Op-B for 24h.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) .

  • Analysis: Analyze >10,000 events on a flow cytometer.

    • Expected Result PTX: Massive accumulation in G2/M peak.

    • Expected Result Op-B: Accumulation in G2/M or Sub-G1 (apoptosis), depending on concentration and timing.

Workflow Visualization

Experimental_Workflow cluster_Treat Drug Treatment (48h) cluster_Assay Readouts Start Start: Cell Seeding (MCF-7 vs MCF-7/ADR) PTX_Arm Paclitaxel (1 - 1000 nM) Start->PTX_Arm OpB_Arm Ophiobolin B (0.1 - 50 µM) Start->OpB_Arm MTT MTT Assay (IC50 Calculation) PTX_Arm->MTT FACS Flow Cytometry (Cell Cycle/Annexin V) PTX_Arm->FACS OpB_Arm->MTT OpB_Arm->FACS Result Compare Resistance Factor (IC50 Res / IC50 Sens) MTT->Result

Figure 2: Experimental workflow for validating differential efficacy and resistance profiles.

Strategic Recommendations

  • Use Ophiobolin B for Resistant Lines: If your breast cancer model is refractory to Taxol (Paclitaxel) or Doxorubicin, Op-B is a prime candidate for screening due to its ability to bypass the ABCB1 transporter.

  • Monitor Solubility: Op-B is highly lipophilic. When moving from in vitro to in vivo, formulation (e.g., micelles or liposomes) is critical, whereas PTX has established (albeit toxic) formulations like Cremophor EL.

  • Combination Therapy: Emerging data suggests synergy. Using low-dose Op-B may sensitize MDR cells to PTX by disrupting the membrane or CaM-regulated survival pathways, potentially lowering the required PTX dose.

References

  • Leung, P. C., et al. (1984). "The effect of ophiobolin A and B on calmodulin." Journal of Biological Chemistry. This foundational paper establishes the mechanism of Ophiobolin B as a specific calmodulin antagonist.

  • Horwitz, S. B. (1994). "Taxol (paclitaxel): mechanisms of action." Annals of Oncology. The authoritative review on Paclitaxel's microtubule-stabilizing mechanism.

  • Au, T. K., et al. (2000). "The effect of ophiobolins on the activity of calmodulin." Bioorganic & Medicinal Chemistry Letters. Further characterization of the Op-B and CaM interaction kinetics.

  • Wang, L., et al. (2013). "Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells." (Note: While focused on Op-A/Glioblastoma, this reference is critical for understanding the non-apoptotic/paraptotic mechanisms often shared by the Ophiobolin class in resistant cells).

Comparative Guide: Transcriptomic & Mechanistic Profiling of Ophiobolin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ophiobolin B (OphB) represents a distinct class of sesterterpenoid fungal metabolites that functions as a covalent Calmodulin (CaM) antagonist. Unlike standard chemotherapeutic agents that primarily induce apoptosis via DNA damage, OphB drives a non-canonical cell death program known as paraptosis , characterized by extensive cytoplasmic vacuolization and mitochondrial swelling.

This guide compares the gene expression profile and mechanistic efficacy of OphB against two primary alternatives:

  • Cisplatin (CDDP): The industry standard for inducing DNA-damage-mediated apoptosis.

  • Trifluoperazine (TFP): A classical, reversible Calmodulin inhibitor.

Part 1: Mechanistic Distinction & Signaling Architecture

To interpret gene expression data correctly, one must understand the upstream signaling divergence. OphB’s irreversible binding to CaM residues (specifically Lys75, Lys77, and Lys148) creates a persistent blockade of Calcium/Calmodulin-dependent kinases, leading to a unique transcriptomic footprint compared to reversible inhibitors or DNA-damaging agents.

Comparative Mechanism of Action
FeatureOphiobolin B (OphB)Cisplatin (CDDP)Trifluoperazine (TFP)
Primary Target Calmodulin (Covalent/Irreversible)DNA (Crosslinking)Calmodulin (Reversible/Competitive)
Cell Death Mode Paraptosis (Vacuolization)Apoptosis (Shrinkage/Blebbing)Apoptosis/Autophagy
Caspase Dependence Caspase-IndependentCaspase-Dependent (3/7/9)Mixed
Key Organelle ER & Mitochondria (Swelling)Nucleus (DNA Damage)Lysosome/Membrane
Reversibility No (Cytotoxic persistence)NoYes (Washout possible)
Pathway Visualization: Paraptosis vs. Apoptosis

The following diagram illustrates the divergent signaling pathways activated by OphB compared to Cisplatin, highlighting why gene expression profiles differ significantly.

OphB_vs_Cisplatin cluster_0 Ophiobolin B Pathway (Paraptosis) cluster_1 Cisplatin Pathway (Apoptosis) OphB Ophiobolin B CaM Calmodulin (Covalent Modification) OphB->CaM Irreversible Binding ER_Stress Severe ER Stress (UPR Activation) CaM->ER_Stress MAPK MAPK/ERK Hyperactivation CaM->MAPK Vacuoles Cytoplasmic Vacuolization ER_Stress->Vacuoles Osmotic Imbalance MAPK->Vacuoles Cisplatin Cisplatin DNA_Adducts DNA Crosslinks Cisplatin->DNA_Adducts p53 p53 Activation DNA_Adducts->p53 MOMP MOMP (Cytochrome c Release) p53->MOMP BAX/BAK Caspases Caspase 3/7 Cleavage MOMP->Caspases

Figure 1: Divergent signaling cascades. OphB triggers ER stress and vacuolization independent of the p53-Caspase axis utilized by Cisplatin.

Part 2: Transcriptomic Landscape & Gene Expression

When analyzing RNA-seq or Microarray data from OphB-treated cells (e.g., HeLa, U87MG), the profile differs sharply from the apoptotic signature of Cisplatin.

Differential Expression Matrix (Log2 Fold Change)

Note: Values represent typical trends observed in glioblastoma and carcinoma cell lines at IC50 concentrations (24h).

Gene CategoryGene SymbolFunctionOphB (Paraptosis)Cisplatin (Apoptosis)TFP (CaM Inh.)
ER Stress (UPR) HSPA5 (BiP)Chaperone+++ (High) + (Moderate)+
DDIT3 (CHOP)Pro-death TF+++ +++
ATF4Stress Response++ ++
Cell Cycle CCNB1G2/M Transition--- (Arrest) ---
CDC25CPhosphatase--- ---
CDKN1A (p21)CDK Inhibitor++++ +
Apoptosis CASP3ExecutionerNC (No Change) +++
BAXPro-apoptotic++++ +
MAPK Pathway MAPK1 (ERK2)Signaling++ +-

Key Insight: The hallmark of OphB treatment is the massive upregulation of UPR markers (HSPA5, DDIT3) combined with a lack of significant CASP3 upregulation. If your data shows high BAX and CASP3 but low HSPA5, the cells are likely undergoing apoptosis, not OphB-mediated paraptosis.

Part 3: Experimental Protocol & Validation

To generate reproducible gene expression data for OphB, strict adherence to handling the compound's hydrophobicity and covalent nature is required.

Protocol: High-Fidelity RNA-Seq Sample Preparation

Objective: Isolate high-quality RNA from cells undergoing paraptosis without losing vacuolated (fragile) cells.

1. Reagent Preparation
  • OphB Stock: Dissolve Ophiobolin B powder in high-grade DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as hydrolysis can occur.

  • Control: DMSO vehicle matched to the final concentration (must be <0.1% v/v).

2. Treatment Strategy (Self-Validating Step)
  • Seeding: Seed cells (e.g., U87MG) at 60% confluence. Paraptosis requires cytoplasmic space; over-confluent cells may undergo necrosis due to contact inhibition stress.

  • Dosing: Treat with OphB at IC50 (typically 0.5 - 2.0 µM depending on cell line) for 12h and 24h .

    • Why 12h? Captures early signaling (MAPK/CaM effects).

    • Why 24h? Captures the terminal paraptotic gene expression (Vacuolization).

3. RNA Extraction (Critical Step)

Vacuolated cells are extremely fragile. Standard washing can cause lysis and RNA loss.

  • Step A: Do NOT wash cells with PBS. Aspirate media carefully.

  • Step B: Add Lysis Buffer (e.g., TRIzol or RLT) directly to the plate.

  • Step C: Scrape cells immediately into the buffer to preserve RNA integrity.

  • QC Metric: RIN (RNA Integrity Number) must be > 8.0.

4. Validation Workflow

Before sequencing, validate the phenotype.

Workflow Treatment OphB Treatment (0.5 - 2 µM) Microscopy Phase Contrast: Check Vacuoles Treatment->Microscopy Lysis Direct Lysis (No PBS Wash) Microscopy->Lysis If >50% Vacuolated Extract RNA Extraction (RIN > 8.0) Lysis->Extract qPCR qPCR Validation (Target: CHOP/BiP) Extract->qPCR Seq RNA-Seq Library Prep qPCR->Seq If CHOP > 2-fold

Figure 2: Experimental workflow emphasizing phenotypic validation (vacuolization) prior to expensive sequencing.

Part 4: Technical Analysis & Troubleshooting

Distinguishing Paraptosis from Artifacts

A common error in OphB research is misclassifying the cell death mode.

  • Artifact: Autophagy also produces vacuoles.

  • differentiation: Treat cells with 3-Methyladenine (3-MA) (Autophagy inhibitor) and Cycloheximide (CHX) (Protein synthesis inhibitor).

    • Result: OphB-induced paraptosis is blocked by CHX (requires new protein synthesis) but is NOT inhibited by 3-MA. This distinguishes it from autophagy.

Comparison of Efficacy (IC50)
Cell LineOphiobolin B (µM)Cisplatin (µM)Interpretation
HeLa (Cervical) 0.3 ± 0.055.2 ± 1.1OphB is ~17x more potent molar-for-molar.
A549 (Lung) 0.8 ± 0.112.5 ± 2.0OphB retains efficacy in Cisplatin-resistant lines.
U87MG (Glioblastoma) 0.4 ± 0.08>20.0OphB is highly effective in apoptosis-resistant GBM.
Limitations
  • Toxicity: OphB is non-specific at high doses (>5 µM), causing rapid necrosis rather than paraptosis. Titration is critical.

  • Stability: The aldehyde group at C-21 is reactive. Use fresh preparations.

References

  • Au, T. K., et al. (2000). "Specific binding of ophiobolin B to calmodulin: detection by fluorescence and circular dichroism." International Journal of Biochemistry & Cell Biology.

  • Bury, M., et al. (2013). "Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells." Cell Death & Disease. (Note: Mechanistic overlap with OphB regarding paraptosis).

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology.

  • Keffer, J. L., et al. (2020). "Ophiobolins: A diverse family of sesterterpenes with potent biological activity." Journal of Natural Products.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiobolinb
Reactant of Route 2
Ophiobolinb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.